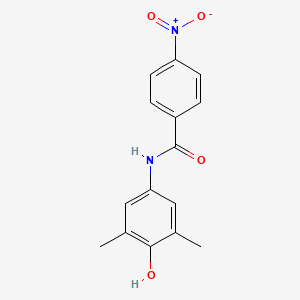![molecular formula C20H20N2O2 B4021478 [6-(benzyloxy)-2,3,4,9-tetrahydro-1H-carbazol-1-yl]formamide](/img/structure/B4021478.png)
[6-(benzyloxy)-2,3,4,9-tetrahydro-1H-carbazol-1-yl]formamide
Beschreibung
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions, utilizing key functional groups to achieve the desired molecular architecture. For instance, compounds with similar structural complexity have been synthesized through the Ugi four-component condensation reaction, highlighting the versatility and efficiency of such methods in constructing densely functionalized molecules (Ghandi et al., 2010).
Molecular Structure Analysis
Understanding the molecular structure of compounds like "[6-(benzyloxy)-2,3,4,9-tetrahydro-1H-carbazol-1-yl]formamide" is crucial for predicting their behavior in chemical reactions and potential applications. Techniques such as IR, NMR spectroscopy, and X-ray analysis are commonly employed for structural elucidation, offering insights into the arrangement of atoms within the molecule and the presence of specific functional groups (Gein et al., 2017).
Chemical Reactions and Properties
The reactivity of a compound is influenced by its molecular structure. Functional groups such as amides, carbazoles, and others within the molecule can undergo various chemical reactions, including condensation, cycloaddition, and substitution reactions, which can be utilized to further modify the compound or to understand its reactivity pattern. For example, the synthesis of N-aryl derivatives through multi-component reactions showcases the compound's versatility in forming bonds with other molecules (Bandgar et al., 2012).
Physical Properties Analysis
The physical properties of organic compounds, including melting point, solubility, and crystalline structure, are directly related to their molecular arrangement. Analyzing these properties helps in understanding the compound's stability, solubility in various solvents, and potential for forming crystals, which are essential factors in material science and pharmaceutical formulations. Compounds with similar complexity often exhibit distinct physical behaviors based on their molecular symmetry and intermolecular interactions (Wang et al., 2014).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards acids and bases, and redox potential, are pivotal in determining a compound's role in chemical reactions and its behavior in different environments. The presence of electron-donating or withdrawing groups within the molecule can significantly influence these properties, affecting the compound's overall reactivity and stability (Nimbalkar et al., 2018).
Eigenschaften
IUPAC Name |
N-(6-phenylmethoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)formamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c23-13-21-19-8-4-7-16-17-11-15(9-10-18(17)22-20(16)19)24-12-14-5-2-1-3-6-14/h1-3,5-6,9-11,13,19,22H,4,7-8,12H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKYOONUOBOXGRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)OCC4=CC=CC=C4)NC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7173317 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide](/img/structure/B4021408.png)
![17-(2-chlorobenzyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4021410.png)
![methyl [5-(3-iodo-4,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4021424.png)
![4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B4021427.png)
![2-{[N-(2-chlorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-cyclohexylbenzamide](/img/structure/B4021432.png)



![ethyl 1-[N-(3-chlorophenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxylate](/img/structure/B4021480.png)
![N-benzyl-2-imino-10-methyl-5-oxo-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B4021490.png)
![N-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B4021491.png)
![4-[(4-methylbenzyl)(methylsulfonyl)amino]-N-{2-[(4-methylbenzyl)thio]ethyl}benzamide](/img/structure/B4021493.png)
![N~2~-(4-bromobenzyl)-N~1~-(3-hydroxypropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4021500.png)